molecular formula C7H9N3S2 B12923694 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile CAS No. 87010-96-6

3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile

Cat. No.: B12923694
CAS No.: 87010-96-6
M. Wt: 199.3 g/mol
InChI Key: WFWOUQBJRPACMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate alkylating agent. One common method involves the use of butanenitrile as the alkylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The thiol group in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Alkylated or acylated thiadiazole derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of 3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile is attributed to its ability to interact with specific molecular targets. The thiadiazole ring can mimic the structure of natural biomolecules, allowing it to bind to enzymes or receptors and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction .

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-5-methyl-1,3,4-thiadiazole: Similar structure but lacks the butanenitrile group.

    1,3,4-Thiadiazole-2-thiol: Contains a thiol group but different substituents on the thiadiazole ring.

    5-Methyl-1,3,4-thiadiazole-2-thiol: Similar to the parent compound but without the butanenitrile group.

Uniqueness

3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile is unique due to the presence of both the thiadiazole ring and the butanenitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other thiadiazole derivatives .

Properties

CAS No.

87010-96-6

Molecular Formula

C7H9N3S2

Molecular Weight

199.3 g/mol

IUPAC Name

3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile

InChI

InChI=1S/C7H9N3S2/c1-5(3-4-8)11-7-10-9-6(2)12-7/h5H,3H2,1-2H3

InChI Key

WFWOUQBJRPACMG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC(C)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.